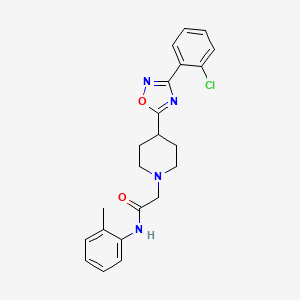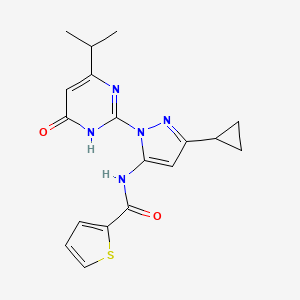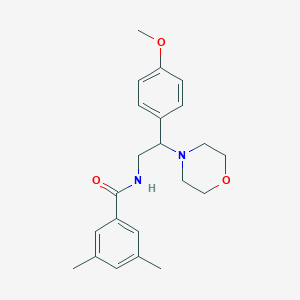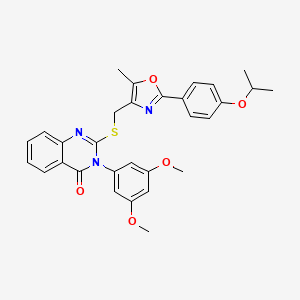
8-amino-2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of organic compounds known as benzoxazinones . These are organic compounds containing a benzene fused to an oxazine ring (a six-member aliphatic ring with four carbon atoms, one oxygen atom, and one nitrogen atom) bearing a ketone group .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, 4-phenylureido/thioureido-substituted 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazines have been synthesized as isosteres of corresponding 2,2-dimethylchromans .Molecular Structure Analysis
The molecular structure of this compound involves a benzene ring fused to an oxazine ring, which is a six-member aliphatic ring with four carbon atoms, one oxygen atom, and one nitrogen atom .Chemical Reactions Analysis
The benzoxazine 8e mainly behaved as a calcium entry blocker on vascular smooth muscle cells .Scientific Research Applications
Synthesis and Structural Characterization
Three-component Synthesis : A study detailed the synthesis of a series of 2-imino-1,4-benzoxazines through a one-pot, three-component condensation process. This synthesis involves salicylaldehyde, various ortho-aminophenols, and 2,6-dimethylphenylisonitrile. The crystal structures of several derivatives were confirmed by X-ray analysis, showcasing the compound's versatility in chemical synthesis (García-González et al., 2009).
Crystal Structures and Electrochemical Properties : Research into dihydro-benzoxazine dimer derivatives, a class of compounds prepared via ring-opening reactions between dihydro-benzoxazines and phenols, provides insights into their chelating properties for various cations. This study emphasizes understanding the compound's structural features and electrochemical characteristics, with an aim to elucidate the effects of substituents on these properties (Suetrong et al., 2021).
Applications in Chemical Synthesis
Synthesis of Benzoxazine Derivatives : A novel methodology was developed for synthesizing 2-(dimethyl amino)/2-morpholino/2-(piperidin-1-yl)-4H-benzo[e][1,3]oxazin-4-ones from corresponding substituted 2,2-diazidobenzofuran 3(2H)-ones. This process highlights the potential of 8-amino-2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one derivatives in creating medicinally significant compounds, demonstrating the compound's utility in drug synthesis and pharmaceutical research (Prajapati et al., 2019).
Electrochemical Synthesis : An innovative electrochemical synthesis approach was used to create novel 8-amino-1,4-benzoxazine derivatives with anti-stress oxidative properties. This method employs electrogenerated 3,4-quinone reacting with amino alcohols, leading to the transient 1,4-benzoxazin-8-one species, which further reacts to yield the desired derivatives. The entire process showcases the electrochemical versatility of this compound for potential pharmaceutical applications (Largeron & Fleury, 1998).
Mechanism of Action
The mechanism of action of similar compounds has been studied. For example, Lenalidomide, a derivative of thalidomide, is an immunomodulatory agent that is a ligand of ubiquitin E3 ligase cereblon that induces the enzyme to degrade the Ikaros transcription factors IKAROS family zinc finger 1 (IKZF1) and IKZF3 .
Future Directions
The future directions of research on this compound could involve further exploration of its biological activity, given the interesting properties of related compounds . For example, the benzoxazine 8e was found to behave mainly as a calcium entry blocker on vascular smooth muscle cells , suggesting potential applications in the treatment of cardiovascular diseases.
properties
IUPAC Name |
8-amino-2,6-dimethyl-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-5-3-7(11)9-8(4-5)12-10(13)6(2)14-9/h3-4,6H,11H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZDXJRMLZZOIQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=CC(=CC(=C2O1)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-iodo-2H-pyrazolo[4,3-b]pyridine-5-carboxylate](/img/structure/B2576296.png)
![Tert-butyl 3-[(2-methylpyrazol-3-yl)methylidene]azetidine-1-carboxylate](/img/structure/B2576297.png)

![2-(isopropylthio)-6-methyl-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2576302.png)
![Ethyl {[3-cyano-6-hydroxy-4-(3-nitrophenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2576303.png)




![3-Cyclopropyl-6-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B2576312.png)
![3-butyl-1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2576314.png)
![1-[3-(3-Chlorophenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2576315.png)

